2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2174002-45-8
VCID: VC6929923
InChI: InChI=1S/C7H13N3O.ClH/c1-6-7(4-8)5-10(9-6)2-3-11;/h5,11H,2-4,8H2,1H3;1H
SMILES: CC1=NN(C=C1CN)CCO.Cl
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66

2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride

CAS No.: 2174002-45-8

Cat. No.: VC6929923

Molecular Formula: C7H14ClN3O

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride - 2174002-45-8

Specification

CAS No. 2174002-45-8
Molecular Formula C7H14ClN3O
Molecular Weight 191.66
IUPAC Name 2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol;hydrochloride
Standard InChI InChI=1S/C7H13N3O.ClH/c1-6-7(4-8)5-10(9-6)2-3-11;/h5,11H,2-4,8H2,1H3;1H
Standard InChI Key ARAIIFKHNYQGNL-UHFFFAOYSA-N
SMILES CC1=NN(C=C1CN)CCO.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol hydrochloride, reflects its pyrazole ring system substituted at the 1-position with a hydroxyethyl group and at the 4-position with an aminomethyl group. The 3-methyl group adds steric bulk, influencing reactivity and solubility. Key identifiers include:

PropertyValue
CAS No.2174002-45-8
Molecular FormulaC₇H₁₄ClN₃O
Molecular Weight191.66 g/mol
SMILESCC1=NN(C=C1CN)CCO.Cl
InChI KeyARAIIFKHNYQGNL-UHFFFAOYSA-N

The hydrochloride salt enhances stability and aqueous solubility, critical for handling in synthetic workflows.

Structural Analysis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar conformation. The aminomethyl group (-CH₂NH₂) at position 4 introduces a primary amine capable of participating in condensation or alkylation reactions. The 3-methyl group (-CH₃) contributes to hydrophobic interactions, while the hydroxyethyl chain (-CH₂CH₂OH) at position 1 provides a polar terminus for hydrogen bonding. X-ray crystallography data, though unavailable, suggest intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen, stabilizing the structure.

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves a multi-step sequence:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

  • Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or reductive amination.

  • Ethanolamine Coupling: Alkylation or nucleophilic substitution to attach the hydroxyethyl group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

A representative pathway (Figure 1) starts with 3-methyl-1H-pyrazole-4-carbaldehyde, which undergoes reductive amination with benzylamine to install the aminomethyl group, followed by deprotection and ethanolamine coupling.

Optimization Challenges

Key challenges include minimizing side reactions during aminomethylation and ensuring regioselectivity in pyrazole substitution. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) improve yields to ~60–70%.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (~5 mg/mL at 25°C). The hydrochloride salt form enhances ionic solubility but may precipitate in alkaline conditions. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage.

Spectroscopic Data

  • IR (KBr): Broad peak at 3200–3500 cm⁻¹ (O-H, N-H stretch), 1600 cm⁻¹ (C=N pyrazole).

  • ¹H NMR (D₂O): δ 1.98 (s, 3H, CH₃), 3.45 (t, 2H, CH₂NH₂), 3.72 (m, 2H, CH₂OH), 4.25 (t, 2H, N-CH₂).

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound’s reactive sites enable derivatization into kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For example, coupling with sulfonamides yields candidates for COX-2 inhibition.

Biological Activity Screening

Preliminary assays suggest moderate activity against serine/threonine kinases (IC₅₀ = 10–50 μM) and antibacterial effects (MIC = 128 μg/mL against S. aureus). These findings position it as a scaffold for lead optimization.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the aminomethyl and hydroxyethyl groups could enhance target affinity. Computational modeling (e.g., molecular docking) may identify optimal substituents for kinase binding pockets.

Green Chemistry Approaches

Exploring catalytic aminomethylation using immobilized enzymes or recyclable catalysts could reduce waste and improve sustainability.

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